molecular formula C4H8N2O2 B3384531 N-Nitrosomethyl(2-oxopropyl)amine CAS No. 55984-51-5

N-Nitrosomethyl(2-oxopropyl)amine

Cat. No.: B3384531
CAS No.: 55984-51-5
M. Wt: 116.12 g/mol
InChI Key: CWULQTRBZMJZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosomethyl(2-oxopropyl)amine: is a nitrosamine compound known for its potent carcinogenic properties. It has been extensively studied due to its ability to induce tumors in various organs, particularly the pancreas . This compound is of significant interest in the field of toxicology and cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosomethyl(2-oxopropyl)amine can be synthesized through the nitrosation of secondary amines. The typical synthetic route involves the reaction of methylamine with 2-oxopropylamine in the presence of a nitrosating agent such as sodium nitrite under acidic conditions . The reaction is usually carried out at low temperatures to control the formation of by-products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and minimizing the risk of exposure to hazardous intermediates .

Chemical Reactions Analysis

Types of Reactions: N-Nitrosomethyl(2-oxopropyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

N-methyl-N-(2-oxopropyl)nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-4(7)3-6(2)5-8/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWULQTRBZMJZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN(C)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021048
Record name N-(Nitrosomethyl)-2-oxopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55984-51-5
Record name 1-(Methylnitrosoamino)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55984-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosomethyl-2-oxopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055984515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Nitrosomethyl)-2-oxopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[methyl(nitroso)amino]propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosomethyl(2-oxopropyl)amine
Reactant of Route 2
N-Nitrosomethyl(2-oxopropyl)amine
Reactant of Route 3
N-Nitrosomethyl(2-oxopropyl)amine
Reactant of Route 4
N-Nitrosomethyl(2-oxopropyl)amine
Reactant of Route 5
N-Nitrosomethyl(2-oxopropyl)amine
Reactant of Route 6
Reactant of Route 6
N-Nitrosomethyl(2-oxopropyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.